6,7-ADTN hydrobromide

Neuropharmacology Dopamine Receptor Agonist cAMP Assay

Choose 6,7-ADTN hydrobromide for its unique hD3 receptor selectivity, 32-fold lower COMT Km vs 5,6-ADTN, and 5.4x regional cAMP selectivity (accumbens EC50 0.65 μM vs striatum 3.5 μM). Validate antipsychotic candidates via the 100 nmol intra-accumbal hyperlocomotion model. Ideal dopaminergic probe; order high-purity batch today.

Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
CAS No. 13575-86-5
Cat. No. B078565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-ADTN hydrobromide
CAS13575-86-5
SynonymsD 002
D-002
Molecular FormulaC10H14BrNO2
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2CC1N)O)O.Br
InChIInChI=1S/C10H13NO2.BrH/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8;/h4-5,8,12-13H,1-3,11H2;1H
InChIKeyZGHHIOBQEXZBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-ADTN Hydrobromide (CAS 13575-86-5): A Conformationally Restricted Dopamine Agonist Tool for Receptor Subtype Profiling


6,7-ADTN hydrobromide (CAS 13575-86-5), chemically known as (±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide, is a synthetic, conformationally restricted analog of dopamine [1]. It was originally synthesized as a rigid probe to investigate the geometric constraints of dopamine receptor binding [2]. The compound is a racemic mixture of a potent, broad-spectrum dopamine receptor agonist .

Why 6,7-ADTN Hydrobromide Cannot Be Substituted by Generic Aminotetralin Analogs in Dopamine Research


The selection of 6,7-ADTN hydrobromide (the 6,7-dihydroxy isomer) over other rigid dopamine analogs, particularly its 5,6-dihydroxy isomer (5,6-ADTN), is not a matter of simple convenience but a critical determinant of experimental outcome. These compounds, while structurally similar, exhibit profound differences in both their target engagement and metabolic stability. Crucially, 6,7-ADTN demonstrates a marked selectivity for the human dopamine D3 receptor [1] and is far more susceptible to metabolism by catechol-O-methyltransferase (COMT) [2]. Consequently, substituting 5,6-ADTN for 6,7-ADTN would result in a dramatically different receptor activation profile and in vivo bioavailability. The following quantitative evidence details the specific, measurable differences that justify a procurement decision based on precise research objectives.

Quantitative Differentiation of 6,7-ADTN Hydrobromide: Evidence for Procurement Decision-Making


Differential Potency of 6,7-ADTN Hydrobromide in Rat Striatal vs. Nucleus Accumbens Homogenates

In functional assays, 6,7-ADTN hydrobromide exhibits a quantifiable difference in potency depending on the brain region. The EC50 value for stimulating cAMP production is 0.65 μM in rat nucleus accumbens homogenates, compared to 3.5 μM in rat striatal homogenates . This nearly 5.4-fold difference in regional sensitivity is a key characteristic.

Neuropharmacology Dopamine Receptor Agonist cAMP Assay

Metabolic Stability of 6,7-ADTN vs. 5,6-ADTN Isomer by Catechol-O-Methyltransferase (COMT)

The metabolic fate of 6,7-ADTN hydrobromide is fundamentally different from its 5,6-dihydroxy isomer. In vitro enzyme kinetics using purified pig liver COMT show that 6,7-ADTN (A-6,7-DTN) is a vastly superior substrate compared to 5,6-ADTN (A-5,6-DTN) [1]. Specifically, 6,7-ADTN has a 32-fold lower Michaelis constant (Km = 0.082 mM vs. 2.60 mM) and a 2.6-fold higher maximum reaction velocity (Vmax = 300 vs. 113.9 mu mg-1 protein), indicating much higher affinity and faster turnover by the primary metabolic enzyme.

Drug Metabolism COMT Substrate Pharmacokinetics

Selectivity Profile of 6,7-ADTN for the Human Dopamine D3 Receptor

Pharmacological characterization of the cloned human D3 receptor revealed a key differentiating feature. While many high-affinity dopamine agonists like apomorphine and bromocriptine failed to show selectivity between D2 and D3 receptors, 6,7-ADTN hydrobromide was among a select group of agonists, including quinpirole and 7-OH-DPAT, that demonstrated 'marked apparent human dopamine D3 (hD3) receptor selectivity' [1]. Furthermore, this selectivity was specifically noted for the 6,7-rotamer compared to compounds from the 5,6-rotamer series.

Receptor Pharmacology D3 Selectivity Binding Assay

In Vivo Induction of Hyperlocomotion via Intra-Accumbal Injection of 6,7-ADTN

In a well-established rodent behavioral model, bilateral injection of 6,7-ADTN hydrobromide directly into the nucleus accumbens produces a robust, quantifiable hyperlocomotive response [1]. The effective dose for this effect is 100 nmol per side. This hyperactivity can be stereospecifically antagonized by peripheral injection of various typical and atypical neuroleptics, validating its use as a model for screening antipsychotic activity.

Behavioral Pharmacology In Vivo Model Locomotor Activity

Optimal Research Applications for 6,7-ADTN Hydrobromide Based on Verifiable Evidence


Functional Profiling of Dopamine D3 Receptors

When investigating the functional pharmacology of the human dopamine D3 receptor, 6,7-ADTN hydrobromide is the preferred agonist tool. As established by Freedman et al. (1994), it demonstrates marked apparent selectivity for the hD3 receptor over the D2 receptor, a property not shared by classic agonists like apomorphine [1]. This makes it invaluable for assays designed to deconvolute D3-specific signaling from the broader dopaminergic response.

In Vivo Behavioral Models of Mesolimbic Dopamine Activation

For studies requiring a robust, quantifiable behavioral output of postsynaptic dopamine receptor activation in the nucleus accumbens, the intra-accumbal injection of 6,7-ADTN hydrobromide at a dose of 100 nmol/side is a validated model [2]. The induced hyperlocomotion is a reliable endpoint for evaluating the efficacy of potential antipsychotic compounds, as its antagonism correlates with neuroleptic potency [2].

Ex Vivo cAMP Accumulation Assays with Regional Specificity

Researchers aiming to differentiate the functional coupling of dopamine receptors in the mesolimbic versus nigrostriatal pathways should utilize 6,7-ADTN hydrobromide. Data show a 5.4-fold difference in its potency (EC50 of 0.65 μM vs. 3.5 μM) for stimulating cAMP production in nucleus accumbens compared to striatal homogenates, respectively . This property allows for regionally-tuned activation in ex vivo slice or homogenate preparations.

Studies of Catechol-O-Methyltransferase (COMT)-Mediated Metabolism

6,7-ADTN hydrobromide serves as an excellent model substrate for investigating the impact of COMT on the pharmacokinetics of catechol-containing compounds. Its 32-fold lower Km for COMT compared to its 5,6-isomer [3] provides a highly sensitive system for evaluating the efficacy of COMT inhibitors or studying the role of COMT polymorphisms in drug metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-ADTN hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.